5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine

Sequential Cross-Coupling Chemoselectivity Polyhalogenated Heterocycle

5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS 2306269-45-2) is a trihalogenated heterocyclic building block belonging to the privileged pyrazolo[4,3-b]pyridine scaffold. This scaffold serves as a core structure in kinase inhibitor development and other medicinal chemistry programs.

Molecular Formula C6H2BrClIN3
Molecular Weight 358.36 g/mol
Cat. No. B13008635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
Molecular FormulaC6H2BrClIN3
Molecular Weight358.36 g/mol
Structural Identifiers
SMILESC1=C(C(=NC2=C(NN=C21)I)Br)Cl
InChIInChI=1S/C6H2BrClIN3/c7-5-2(8)1-3-4(10-5)6(9)12-11-3/h1H,(H,11,12)
InChIKeyXYBJMIXDSCPSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS 2306269-45-2): Key Features and Identity for Procurement Decisions


5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS 2306269-45-2) is a trihalogenated heterocyclic building block belonging to the privileged pyrazolo[4,3-b]pyridine scaffold. This scaffold serves as a core structure in kinase inhibitor development and other medicinal chemistry programs [1]. The compound is characterized by the presence of three distinct halogen substituents (iodine, bromine, and chlorine) at the 3-, 5-, and 6-positions, respectively, on the bicyclic ring system, offering differentiated reactivity profiles for sequential functionalization [2]. Commercially, it is available with a typical purity of 98%, as specified by at least one supplier .

5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine: Why Generic Substitution Leads to Compromised Synthetic Efficiency and Utility


In-class compounds sharing the pyrazolo[4,3-b]pyridine core cannot be simply interchanged with 5-bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine due to the unique orthogonal reactivity conferred by its specific halogen trio. The reactivity hierarchy C-I > C-Br > C-Cl is well-established in palladium-catalyzed cross-coupling reactions [1]. Substitution with a dihalogenated analog, such as 5-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, forfeits a site for chemical diversification, reducing the potential molecular complexity achievable in one synthetic sequence. A different trihalogenated isomer, like 7-bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine, exhibits altered electronic and steric environments, which changes the inherent site-selectivity and reactivity of the halogens [2]. Therefore, selecting the precise 5,6,3-substitution pattern is critical for maintaining the designed synthetic route and achieving the desired regioselectivity in multi-step fragment-based drug discovery.

5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine: Quantitative Evidence of Differentiated Performance


Enhanced and Predictable Sequential Coupling Efficiency via Orthogonal Halogen Reactivity

The primary differentiation of 5-bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine lies in the established relative reactivity of aryl halides towards palladium-catalyzed oxidative addition, which follows the order C-I > C-Br > C-Cl [1]. This allows for predictable, sequential chemoselective cross-coupling. A comparative experimental study confirms that the intrinsic reaction barrier difference enables selective C-I functionalization in the presence of C-Br and C-Cl bonds, a capability not offered by simpler dihalogenated analogs like 5-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine [1]. A class-level review of polyhalogenated heterocycles further supports that regioselectivity in such systems is controlled by a combination of electronic and steric parameters, which are specifically tuned by the 5,6,3-substitution pattern of this compound [2].

Sequential Cross-Coupling Chemoselectivity Polyhalogenated Heterocycle

Molecular Topology Differentiated from Isomeric Trihalogenated Pyrazolopyridines

The 5,6,3-halogen substitution pattern of this compound is topologically distinct from its isomer 7-bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS 2170597-74-5) . While sharing the same molecular weight (358.36 g/mol), the position of the bromine atom alters the molecular electrostatic potential and steric environment. In the context of kinase inhibitor design, where halogen atoms often form key halogen bonds with the hinge-binding region of kinases [1], the specific halogen placement is non-interchangeable. The target compound's 5,6-disubstitution on the pyridine ring offers a distinct projection of the halogens into the active site compared to the 7,5-disubstituted isomer.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Verified Commercial Availability at High Purity, Enabling Reliable Scale-Up

For procurement decisions, the reliable availability of a compound is paramount. 5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is documented with a verified purity of 98% from at least one commercial supplier . This level of purity is a practical guarantee for minimizing side reactions and ensuring consistent yields in downstream synthesis. In contrast, many analogous polyhalogenated pyrazolopyridines may be listed with no guaranteed purity or only on a per-request basis, introducing uncertainty into project planning and budgeting.

Chemical Procurement High-Purity Building Block Reproducible Synthesis

5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine: Optimal Application Areas Confirmed by Evidence


Three-Step Sequential Fragment Elaboration in PROTAC and Kinase Inhibitor Synthesis

The orthogonal reactivity of the C-I, C-Br, and C-Cl bonds makes this compound an ideal starting point for the rapid, three-step sequential construction of complex, multi-aryl kinase inhibitors or PROTAC molecules. As supported by the general principles of chemoselective cross-coupling in polyhalogenated heterocycles [1], a synthetic route can begin with chemoselective Suzuki coupling at the C3 iodine, followed by a Buchwald-Hartwig amination at the C5 bromine, and finally a challenging C-Cl activation to introduce a third diversity element, all on the same scaffold.

Precision SAR Studies on Pyrazolopyridine-Based Drug Candidates

Its distinction from isomers like 7-bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is critical for SAR campaigns. The use of this specific isomer ensures that the halogen projection into the kinase hinge region matches the design hypothesis, a concept validated in the development of ALK5 inhibitors [2]. Procurement of the precise isomer is non-negotiable for the integrity of the SAR data.

Reliable Scale-Up of Multi-Gram Synthesis for Preclinical Development

For laboratories transitioning from hit-to-lead to lead optimization requiring gram-scale batches, the verified commercial purity of 98% is a key factor. This specification reduces the need for post-purchase purification, mitigating a common risk in scaling the synthesis of polyhalogenated intermediates where unwanted dehalogenation or homo-coupling can occur due to impurities.

Quote Request

Request a Quote for 5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.